2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol
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Overview
Description
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-methylphenol in the presence of a catalyst such as an acid or base. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction conditions is critical to ensure efficient production. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes or receptors involved in various biological processes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)benzofuran-6-ol: Similar structure but lacks the methyl group.
3-Methylbenzofuran-6-ol: Similar structure but lacks the hydroxyphenyl group.
4-Hydroxyphenylbenzofuran: Similar structure but lacks the methyl group and has a different substitution pattern.
Uniqueness
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol is unique due to the presence of both the hydroxyphenyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
127988-88-9 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C15H12O3/c1-9-13-7-6-12(17)8-14(13)18-15(9)10-2-4-11(16)5-3-10/h2-8,16-17H,1H3 |
InChI Key |
XGYQHARJDOHMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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